B1577795 Brevinin-2Ec

Brevinin-2Ec

Cat. No.: B1577795
Attention: For research use only. Not for human or veterinary use.
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Description

Discovery and Source Organisms

Brevinin-2Ec was first identified as one of several cytolytic peptides isolated from the skin secretions of the European frog, Rana esculenta (now known as Pelophylax esculentus). nih.gov Amphibian skin is a rich source of bioactive peptides that serve as a defense mechanism against predators and microbial infections. mdpi.com These secretions can be collected by mild electrical stimulation of the skin, a method that does not harm the frog. bioscientifica.com The initial studies on Rana esculenta skin secretions revealed a complex mixture of peptides, including various members of the brevinin family. nih.gov

Further research revealed that this compound is not confined to the skin. It has also been isolated from the gastric tissues of Rana esculenta. nih.gov The presence of this compound and other related peptides in the stomach suggests they may play a role in protecting the gastrointestinal tract from microbial invasion. nih.gov This discovery expanded the known distribution of this peptide within the frog's body.

The brevinin family of peptides, including Brevinin-2 (B1175259), is widely distributed among various species of the genus Rana, particularly in Asian and European frogs. researchgate.net Homology studies, which compare the amino acid sequences of peptides from different species, have been instrumental in understanding the evolutionary relationships between these frogs.

This compound has been found in the skin secretions of the Saharan frog, Rana saharica (now Pelophylax saharicus). bioscientifica.com Furthermore, studies on Rana ridibunda (Marsh Frog) have identified a peptide, Brevinin-2R, which shares significant homology with this compound. google.com Specifically, Brevinin-2R from Rana ridibunda shares 79% homology with this compound. google.com The amino acid sequence of a peptide named cyanophlyctin (B1578339), isolated from the frog Euphlyctis cyanophlyctis, showed a 47.1% similarity to this compound from Rana esculenta. scispace.com

The primary structures of this compound and its homologs from different Rana species show both conserved regions and variations, which can be useful as molecular markers for phylogenetic analysis. google.com

Below is a table comparing the amino acid sequences of this compound and some of its related peptides found in other frog species.

Peptide NameSource OrganismAmino Acid Sequence
This compound Pelophylax esculentus (Rana esculenta)GIMDTLKNLAKTAGKGALQSLLNKASCKLSGQC
Brevinin-2Eg Pelophylax esculentus (Rana esculenta)GIMDTLKNLA KTAGKGALQS LLNHASCK LS GQC
Brevinin-2Eh Pelophylax esculentus (Rana esculenta)GIMDTLKNLA KTAGKGALQS LLNHASCKL S KQC
Brevinin-2R Pelophylax ridibundus (Rana ridibunda)KLKNFAKGVAQSLLNKASCKLSGQC
Cyanophlyctin Euphlyctis cyanophlyctisFLNALKNFAKTAGKRLKSLLN

Data sourced from multiple scientific studies. nih.govgoogle.comscispace.comnih.gov

Significance in Innate Immunity

Methodologies for Peptide Isolation and Purification

The process of isolating and purifying this compound from its natural sources involves a series of sophisticated biochemical techniques.

The initial step in obtaining this compound is the extraction of peptides from the source tissue, which can be either skin secretions or gastric tissue. nih.govannualreviews.org For skin secretions, a common and non-lethal method is mild electrical stimulation of the dorsal skin surface, which induces the release of the granular gland contents. bioscientifica.com Alternatively, peptides can be extracted from excised skin using organic solvents like methanol. annualreviews.org Once collected, the crude extract or secretion is typically subjected to centrifugation to remove cellular debris. bohrium.com

Following extraction, the complex mixture of peptides is separated to isolate this compound. The most powerful and widely used technique for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netnih.gov RP-HPLC separates molecules based on their hydrophobicity. nih.gov

The crude extract is passed through a column packed with a nonpolar stationary phase (like C18 or C8 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid, is then run through the column. nih.gov By gradually increasing the concentration of the organic solvent, peptides are eluted from the column in order of increasing hydrophobicity. researchgate.net

The purification of this compound from the skin secretions of Rana saharica involved an initial purification by RP-HPLC, which yielded numerous fractions. bioscientifica.com These fractions were then further purified in subsequent RP-HPLC steps to obtain the pure peptide. bioscientifica.com This multi-step chromatographic approach is essential to achieve a high degree of purity. researchgate.net

Properties

bioactivity

Antibacterial

sequence

GILLDKLKNFAKTAGKGVLQSLLNTASCKLSGQC

Origin of Product

United States

Isolation and Identification of Brevinin 2ec

Methodologies for Peptide Isolation and Purification

Initial Peptide Characterization using Mass Spectrometry

Following the isolation and purification of peptides from the skin secretions of various frog species, mass spectrometry serves as a crucial analytical technique for the initial characterization of these molecules. This method provides essential information regarding the molecular weight and purity of the isolated peptides, paving the way for further structural elucidation.

In the study of skin secretions from Rana saharica, researchers utilized mass spectrometry to analyze fractions that demonstrated significant insulin-releasing activity. This analysis revealed the presence of four major peptides with distinct molecular masses. One of these peptides was identified as Brevinin-2Ec, exhibiting a molecular mass of 3519.3 Da. nih.gov This initial mass determination was a critical step in distinguishing this compound from other co-eluting peptides, such as Brevinin-1E, Esculentin-1, and Esculentin-1B. nih.gov

The table below summarizes the molecular masses of the four major insulin-releasing peptides identified in the skin secretions of Rana saharica.

PeptideMolecular Mass (Da)
Brevinin-1E2676.9
This compound 3519.3
Esculentin-14920.4
Esculentin-1B4801.2

Data sourced from Marenah et al. (2006) nih.gov

Further research involving the frog Rana ridibunda also employed mass spectrometry for the de novo sequencing of long non-tryptic peptides, including this compound. nih.gov These studies often involve tandem mass spectrometry (MS/MS) techniques, which provide fragmentation patterns that are essential for determining the amino acid sequence of the peptide. nih.gov

In a separate investigation on the skin secretions of Euphlyctis cyanophlyctis, a peptide named cyanophlyctin (B1578339) was identified with a molecular mass of 2347.50 ± 0.5 Da. researchgate.netscispace.comcapes.gov.br Through homology searches, cyanophlyctin was found to share a 47.1% similarity with this compound from Rana esculenta. researchgate.netscispace.com This highlights the utility of mass spectrometry not only in direct characterization but also in comparative studies across different amphibian species.

The table below presents the molecular masses of peptides isolated from Euphlyctis cyanophlyctis and their homology to other known peptides.

Isolated PeptideMolecular Mass (Da)Homologous PeptideHomology (%)
Buforin-EC1875.05 ± 0.5Buforin II71.43
Cyanophlyctin2347.50 ± 0.5This compound 47.1
Temporin-ECa1013.33 ± 0.5Temporin-1CSc69.23

Data sourced from Asoodeh et al. (2011) researchgate.netscispace.comcapes.gov.br

The initial characterization by mass spectrometry is a foundational step that provides the molecular weight of the peptide, a key piece of data that, in conjunction with other techniques like Edman degradation and cDNA sequencing, leads to the full structural determination of peptides like this compound. nih.govresearchgate.net

Structural Characterization and Analysis of Brevinin 2ec

Primary Structure Determination

The primary structure of a peptide, its amino acid sequence, is fundamental to its function. For Brevinin-2Ec, this has been elucidated through a combination of established and advanced biochemical techniques.

Amino Acid Sequencing Methodologies

The determination of the amino acid sequence of this compound has been accomplished using methodologies such as Edman degradation and tandem mass spectrometry. nih.govbioscientifica.com

Edman Degradation: This classic method sequentially removes one amino acid at a time from the amino-terminus of a peptide. wikipedia.orglibretexts.org The peptide is reacted with phenyl isothiocyanate, and under acidic conditions, the derivatized N-terminal amino acid is cleaved and can be identified. wikipedia.orglibretexts.org This process is repeated to determine the sequence. wikipedia.org While effective, Edman degradation can be slow and is generally limited to peptides of up to 50-60 residues. wikipedia.orgnovor.cloud For larger proteins, they are first cleaved into smaller fragments. libretexts.org

Tandem Mass Spectrometry (MS/MS): This powerful technique is widely used for peptide and protein sequencing. novor.cloudnih.gov In this method, the peptide is first ionized and then fragmented. The mass-to-charge ratios of the resulting fragment ions are measured, creating a spectrum that can be used to deduce the amino acid sequence. nih.govnih.gov Techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) are employed to fragment the peptide backbone. nih.govmdpi.com MS/MS offers high throughput and sensitivity for sequencing. novor.cloud For this compound, structural analysis was performed using mass spectrometry and automated Edman degradation, revealing a molecular mass of 3519.3 Da. nih.govbioscientifica.com

Homology Analysis and Sequence Alignment with Related Brevinin Peptides

This compound belongs to the brevinin-2 (B1175259) family of peptides. nih.gov Homology analysis, which compares the amino acid sequence of this compound to other known brevinin peptides, reveals significant similarities and also key differences. scispace.comgoogle.com These peptides are typically linear, cationic, and amphiphilic. researchgate.net Many members of the brevinin family, including those in the brevinin-2 subfamily, feature a C-terminal disulfide-bridged cyclic heptapeptide (B1575542) region, often referred to as the "Rana box". nih.gov

A peptide named cyanophlyctin (B1578339), isolated from the skin secretions of the frog Euphlyctis cyanophlyctis, shows 47.1% similarity to this compound from Rana esculenta. scispace.com Another peptide, Brevinin-2R from Rana ridibunda, shares 79% homology with this compound. google.com

Below is a table comparing the amino acid sequences of this compound and some related peptides.

Peptide NameOrganismAmino Acid SequenceSequence Identity to this compound
This compound Rana esculenta / Rana saharicaGIMDTLKNLAKGVAGKLAGKLAGKIGLKVCKVSGQC100%
Brevinin-2E Rana esculentaGIMDSLKNLAKGVAGKLAGKLAGKIGLKVCKVSGQCHigh
Brevinin-2Ed Rana esculentaGIMDTLKNLAKGVAGKLAGKLAGKIGLKVCKVSGQC-NH2High
Brevinin-2R Rana ridibundaKLKNFAKGVAQSLLNKASCKLSGQC79%
Cyanophlyctin Euphlyctis cyanophlyctisFLNALKNFAKTAGKRLKSLLN47.1%

Note: The exact sequence for this compound can vary slightly in literature; the one presented is a commonly cited version.

Secondary and Tertiary Structural Features

The biological activity of this compound is intrinsically linked to its three-dimensional structure, particularly how it behaves in different environments.

Alpha-Helical Conformation in Membrane-Mimetic Environments

In an aqueous solution, many brevinin peptides, including likely this compound, exist in a largely unstructured or random coil conformation. nih.govgoogle.com However, when they encounter a membrane-like environment, they undergo a significant conformational change. nih.govfsu.edu In these membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or lipid micelles, brevinins adopt an α-helical secondary structure. nih.govgoogle.comnih.gov This induced helicity is a common feature of many antimicrobial peptides. researchgate.net The formation of this α-helix is critical for the peptide's ability to interact with and disrupt microbial cell membranes. nih.govnih.gov

Amphipathic Nature and Cationic Characteristics

This compound, like other members of its family, is characterized by its amphipathic and cationic nature. nih.gov

Amphipathic Nature: The α-helix formed in a membrane environment is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. google.comresearchgate.net The hydrophobic residues are positioned on one side of the helix, allowing it to interact with the lipid core of the cell membrane, while the hydrophilic and charged residues on the other face can interact with the aqueous environment or the polar head groups of the lipids. researchgate.netmdpi.com This segregation of residues is a key driver of its membrane-disrupting activity. researchgate.net

Cationic Characteristics: this compound possesses a net positive charge due to the presence of basic amino acid residues, primarily lysine (B10760008). nih.govijcmas.com This positive charge facilitates the initial electrostatic attraction of the peptide to the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683). mdpi.comijcmas.com The number and distribution of these positive charges can influence the peptide's selectivity for bacterial membranes over host cell membranes. ijcmas.com

The "Rana Box" Motif: Presence and Structural Role

However, other research has indicated that the Rana box is not universally essential for antimicrobial action. nih.govnih.gov In some cases, the removal of the disulfide bond or alterations to the Rana box sequence did not lead to a loss of antimicrobial potency and, in certain instances, even reduced the peptide's hemolytic activity (its ability to damage red blood cells). nih.gov The length of the C-terminal disulfide bridge in brevinin-2 peptides can also vary, with loops containing four to six residues, adding to the structural heterogeneity of this family. researchgate.net For instance, some peptides structurally related to the brevinin-2 family lack the characteristic C-terminal cyclic domain altogether. researchgate.net

Conformational Flexibility and Environmental Responsiveness

This compound, like many antimicrobial peptides, exhibits significant conformational flexibility. mdpi.com Its three-dimensional structure is not fixed but rather responds to changes in its surrounding environment. mdpi.com In an aqueous solution, these peptides often lack a well-defined secondary structure and exist in a random coil conformation. researchgate.netresearchgate.net However, upon encountering a membrane-mimicking environment, such as the surface of a bacterial cell, they can adopt a more ordered and functionally important structure. researchgate.netresearchgate.net

This environmental responsiveness is a key aspect of their mechanism of action. The transition to a more structured conformation, typically an amphipathic α-helix, is crucial for their ability to interact with and disrupt microbial membranes. researchgate.netresearchgate.net This flexibility allows the peptide to remain soluble in the host's bodily fluids while being able to adopt a potent, membrane-active conformation at the site of infection. The specific structural changes are influenced by factors such as the lipid composition of the target membrane. researchgate.net

Advanced Structural Elucidation Techniques

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a powerful biophysical technique used to investigate the secondary structure of peptides like this compound. biorxiv.org This method measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule, providing information about its conformational state. biorxiv.org

In the context of this compound, CD spectroscopy can be used to analyze its secondary structure in different environments. scispace.com For example, spectra can be recorded in aqueous solutions versus membrane-mimicking environments (like organic solvents or detergent micelles) to observe the conformational changes that occur upon membrane interaction. mdpi.com These studies typically reveal that while this compound may have a random coil structure in water, it adopts a significant degree of α-helical structure in environments that simulate a cell membrane. researchgate.net The data obtained from CD spectroscopy can be analyzed using various algorithms and reference databases to estimate the percentage of α-helix, β-sheet, and other secondary structure elements. biorxiv.orgelte.hubbk.ac.uk

Cysteine Tagging and Derivatization for Enhanced Sequencing

Mass spectrometry-based de novo sequencing of long, non-tryptic peptides containing disulfide bonds, such as this compound, can be challenging. acs.org To overcome these difficulties, chemical derivatization techniques involving cysteine tagging are employed. acs.org This process involves the reduction of the disulfide bond, followed by the alkylation of the resulting free cysteine thiol groups with a "tag." acs.orgresearchgate.net

This derivatization serves multiple purposes. It prevents the disulfide bond from reforming and can improve the fragmentation of the peptide during tandem mass spectrometry (MS/MS) analysis, leading to more complete sequence coverage. acs.orgresearchgate.net Various derivatizing agents, including maleimide (B117702) derivatives, have been developed for this purpose. acs.orgresearchgate.net For this compound, the use of specific cysteine tags, such as N-benzylmaleimide and N-(2,6-dimethylphenyl)maleimide, has been shown to yield high sequence coverage, particularly when combined with fragmentation techniques like electron capture dissociation (ECD). acs.orgresearchgate.net In some instances, this approach has enabled the full determination of the C-terminal sequence of this compound using ECD alone. acs.orgresearchgate.net Other strategies for enhancing the detection of cysteine-containing peptides in mass spectrometry include the use of tags that introduce a fixed positive charge, thereby increasing ionization efficiency. mdpi.com

Biological Activities and Functional Implications of Brevinin 2ec

Antimicrobial Spectrum and Efficacy

Brevinin-2Ec and its related peptides in the brevinin-2 (B1175259) family exhibit a broad spectrum of antimicrobial activity, targeting Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.govresearchgate.net The primary mechanism of action for many brevinins involves the disruption of microbial cell membranes. mdpi.com

Antibacterial Activity against Gram-Positive Organisms (e.g., Staphylococcus aureus, MRSA)

Brevinin-2 family peptides have demonstrated a significant inhibitory effect against Gram-positive bacteria. mdpi.com This includes activity against Staphylococcus aureus and its methicillin-resistant strains (MRSA), which are a major cause of antibiotic-resistant infections. mdpi.comnih.govscispace.com The brevinin-2 family, in general, shows potent activity against S. aureus. researchgate.netresearchgate.net For instance, some brevinin-2 peptides have shown inhibitory activity against S. aureus at Minimum Inhibitory Concentrations (MICs) of less than 10 mmol/L. mdpi.com

While specific MIC values for this compound against S. aureus and MRSA are not consistently detailed in the provided results, the broader family's efficacy is well-established. For example, a study on brevinin-2-related peptide (B2RP) showed an MIC of 12.5 µM against Staphylococcus aureus. nih.gov Another study on novel peptides from a Brevibacillus strain, which share structural similarities with AMPs, reported MICs against S. aureus and MRSA ranging from 2.00 to 32.00 µg/mL. nih.gov

Table 1: Antibacterial Activity of Brevinin-2 Family and Related Peptides against Gram-Positive Bacteria

Peptide/Family Organism MIC Reference
Brevinin-2 Family Staphylococcus aureus < 10 mmol/L mdpi.com
Brevinin-2-related peptide (B2RP) Staphylococcus aureus 12.5 µM nih.gov
Brevibacillus strain peptides S. aureus & MRSA 2.00 - 32.00 µg/mL nih.gov

Antibacterial Activity against Gram-Negative Organisms (e.g., Escherichia coli, Acinetobacter baumannii)

The brevinin superfamily, including this compound, is known for its potent activity against a wide array of Gram-negative bacteria. nih.gov Members of the brevinin-2 family have demonstrated strong antimicrobial action against Escherichia coli. researchgate.netresearchgate.net In fact, four structurally related peptides, including one identical to this compound, were isolated from the stomach of Rana esculenta and showed potent growth-inhibitory activity against E. coli. nih.gov

Furthermore, research has highlighted the efficacy of brevinin-2 related peptides against multidrug-resistant Acinetobacter baumannii, a significant public health threat. nih.govbinasss.sa.crfrontiersin.org A brevinin-2-related peptide (B2RP) demonstrated potent inhibition of multidrug-resistant A. baumannii with a MIC of 3-6 µM. nih.gov An analog of B2RP, [Lys(4)]B2RP, was even more potent with a MIC of 1.5-3 µM against these resistant strains. nih.gov

Table 2: Antibacterial Activity of this compound and Related Peptides against Gram-Negative Bacteria

Peptide Organism MIC Reference
This compound (and related peptides) Escherichia coli Potent growth-inhibitory activity nih.gov
Brevinin-2-related peptide (B2RP) Acinetobacter baumannii (multidrug-resistant) 3-6 µM nih.gov
[Lys(4)]B2RP Acinetobacter baumannii (multidrug-resistant) 1.5-3 µM nih.gov
Brevinin-2-related peptide (B2RP) Escherichia coli 6 µM (for [Lys(4)]B2RP analog) nih.gov

Antifungal Activity against Pathogenic Yeasts and Fungi (e.g., Candida albicans)

Peptides belonging to the Brevinin superfamily exhibit strong activity against various pathogenic fungi, including Candida albicans. nih.govnih.govjmb.or.krfrontiersin.orgmdpi.comscielo.br The brevinin-2 family specifically shows antifungal activity against C. albicans. researchgate.net For instance, a brevinin-2-related peptide (B2RP) analog demonstrated a twofold increase in potency against C. albicans with a MIC of 6 µM. nih.gov Another member of the brevinin family, Brevinin-2R, also displayed activity against C. albicans. nih.gov

Table 3: Antifungal Activity of Brevinin-2 Family and Related Peptides

Peptide/Family Organism MIC Reference
Brevinin Superfamily Pathogenic Fungi Strong activity nih.gov
Brevinin-2 Family Candida albicans Active researchgate.net
[Lys(4)]B2RP (B2RP analog) Candida albicans 6 µM nih.gov
Brevinin-2R Candida albicans Active nih.gov

Antiviral Properties (based on Brevinin family research)

While research specifically on the antiviral properties of this compound is limited, studies on the broader brevinin family suggest potential antiviral activity. nih.gov Some brevinins have been reported to have antiviral activity against viruses such as HSV, HIV, and ZIKV. mdpi.com For example, a carboxamidomethylated linearized derivative of Brevinin-1 (B586460) showed antiviral activity against HSV-1M and HSV-2G. nih.gov Another peptide from the brevinin-2 family, brevinin-2GHk (BR2GK), was found to have anti-ZIKV activity by disrupting the integrity of the viral envelope. mdpi.com This suggests that other members of the brevinin family, potentially including this compound, may also possess antiviral capabilities, though further research is needed. nih.govnih.gov

Biofilm Inhibition Capabilities

Bacterial biofilms are a significant challenge in clinical settings as they contribute to antibiotic resistance. frontiersin.orgescholarship.orgresearchgate.netsemanticscholar.org Some antimicrobial peptides have shown the ability to inhibit the formation of biofilms. mdpi.com While direct studies on this compound's biofilm inhibition are not detailed, related peptides have demonstrated such capabilities. For instance, a novel peptide from a Brevibacillus strain showed antibiofilm activity against S. aureus and MRSA, with half-maximal inhibition of biofilm formation observed at concentrations of 2.92 and 4.84 µg/mL, respectively. nih.gov This suggests a potential area of investigation for this compound.

Antineoplastic Activities

Some members of the brevinin family have shown promise as anticancer molecules. nih.govnih.gov For example, Brevinin-2R, which has strong homology with this compound, has been identified as a promising anticancer peptide. nih.govgoogle.com The proposed mechanism for this activity is the modification of cancer cell membrane properties, as cancer cells often have a higher negative charge on their outer surface compared to normal cells. nih.gov Brevinin-2R has been shown to be cytotoxic to various cancer cell lines. google.com While these findings point to the potential antineoplastic properties within the brevinin family, specific research on the anticancer activities of this compound itself is not extensively covered in the provided results. nih.gov

Selective Cytotoxicity towards Cancer Cell Lines (in vitro studies)

The Brevinin family of peptides has garnered attention for their potential as anticancer agents due to their ability to selectively target and kill tumor cells with limited toxicity to normal mammalian cells. nih.govnih.gov While extensive studies on other members of the brevinin family, such as Brevinin-2R, have demonstrated preferential cytotoxicity against a range of cancer cell lines, specific data on the selective cytotoxicity of this compound is less detailed in the available literature. nih.gov Peptides in this family are generally cationic and are thought to interact preferentially with the anionic membranes of cancer cells over the zwitterionic membranes of normal cells. nih.gov Research on bioactive peptides from amphibian skin, including this compound, notes their potential in this area, though comprehensive comparative studies detailing the IC₅₀ values of this compound across various cancer and non-tumoral cell lines are not extensively documented. e-fas.orgbrieflands.com

Induction of Programmed Cell Death Mechanisms (Apoptosis, Necrosis)

Programmed cell death, which includes processes like apoptosis and necrosis, is a key mechanism through which anticancer agents eliminate malignant cells. harvard.edunih.gov Apoptosis is a controlled form of cell death characterized by specific morphological and biochemical events, including cell shrinkage, membrane blebbing, and DNA fragmentation, often without inducing an inflammatory response. harvard.edunih.gov Necrosis, on the other hand, is typically characterized by cell swelling and rupture, leading to the release of cellular contents and subsequent inflammation. cellsignal.com While other brevinin peptides have been shown to induce cell death through these pathways, specific studies detailing the induction of apoptosis or necrosis by this compound are not prominently featured in the available scientific literature. dntb.gov.ua Therefore, the precise mode by which this compound may cause cancer cell death remains an area requiring further investigation.

Caspase-Dependent and Caspase-Independent Pathways of Cell Death

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which can converge on the activation of a family of proteases called caspases. researchgate.net This is known as caspase-dependent apoptosis. However, cell death can also occur through caspase-independent pathways, which involve other molecules such as apoptosis-inducing factor (AIF). plos.organr.fr The specific intracellular pathways activated by a substance determine the nature of the cell death process. researchgate.netplos.org Research into other brevinins has indicated the involvement of caspase-dependent mechanisms. dntb.gov.ua However, there is no specific information available from the searched literature that elucidates whether the cytotoxic effects of this compound are mediated through caspase-dependent or caspase-independent cell death pathways.

Insulinotropic Effects and Metabolic Modulation

A significant area of research for this compound has been its effects on the endocrine system, particularly its insulin-releasing (insulinotropic) properties.

Stimulation of Insulin (B600854) Release from Pancreatic Beta Cells (in vitro models)

In vitro studies have consistently demonstrated that this compound can stimulate the secretion of insulin from pancreatic beta cells. e-fas.orgbioscientifica.com Experiments using the rat clonal pancreatic beta-cell line, BRIN-BD11, showed that this compound, along with other peptides isolated from Pelophylax saharicus, significantly enhanced insulin release. researchgate.netbioscientifica.com This effect highlights its potential as a novel agent for modulating glucose metabolism. researchgate.netmdpi.com

Table 1: In Vitro Insulinotropic Activity of this compound

Peptide Cell Line Concentration Observed Effect Source
This compound BRIN-BD11 100 nM Significant enhancement of insulin release researchgate.net
This compound BRIN-BD11 Not specified Stimulation of insulin release e-fas.orgbioscientifica.com

Proposed Intracellular Signaling Pathways for Insulin Secretion

The mechanism by which this compound stimulates insulin secretion appears to be distinct from many physiological secretagogues. The process of glucose-stimulated insulin secretion is typically dependent on an increase in intracellular calcium ([Ca²⁺]i) concentrations. mdpi.comnih.gov However, studies have shown that the insulin-releasing action of this compound on BRIN-BD11 cells occurs without a corresponding effect on intracellular calcium levels. researchgate.net This suggests that this compound acts via a KATP channel-independent and Ca²⁺-independent pathway. cabidigitallibrary.org It is proposed that the signaling mechanism for brevinins may involve the activation of G protein-coupled receptors, leading to the generation of intracellular messengers like cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA) and protein kinase C (PKC). mdpi.comcabidigitallibrary.org These pathways can potentiate the exocytosis of insulin-containing granules independently of major fluxes in intracellular calcium. mdpi.com

Immunomodulatory Functions

Antimicrobial peptides are recognized not only for their direct killing of microbes but also for their ability to modulate the host's immune response. nih.gove-fas.orgmdpi.com These immunomodulatory functions can include recruiting immune cells to sites of infection and regulating inflammation. mdpi.com Bioinformatics analyses have suggested a link between the structural properties of AMPs that enhance insulin secretion and their immunomodulatory functions. researchgate.net While the broader brevinin family and other amphibian peptides are known for these activities, specific studies focusing on the direct immunomodulatory functions of this compound are not detailed in the reviewed literature. nih.govmednexus.org

Effects on Cytokine Expression and Release

Direct studies detailing the specific effects of this compound on cytokine expression and release are limited. However, research on other members of the brevinin family provides significant insight into the potential immunomodulatory functions of these peptides. The activation of the innate immune system often involves stimulating the release of pro-inflammatory cytokines. nih.gov

Studies on related brevinin peptides, such as Brevinin-2GU and a Brevinin-2-related peptide (B2RP-ERa), have demonstrated a capacity to modulate cytokine release from peripheral blood mononuclear cells (PBMs). nih.gov For instance, Brevinin-2GU and B2RP-ERa were found to significantly decrease the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from PBMs stimulated with concanavalin (B7782731) A. nih.gov Furthermore, Brevinin-2GU also reduced Interferon-gamma (IFN-γ) release from unstimulated cells. nih.gov

Conversely, some brevinins have been shown to enhance the secretion of anti-inflammatory cytokines. B2RP-ERa, for example, significantly increased the release of Transforming Growth Factor-beta (TGF-β), Interleukin-4 (IL-4), and Interleukin-10 (IL-10) from both control and stimulated PBMs. nih.gov This dual ability to suppress pro-inflammatory cytokines while promoting anti-inflammatory ones suggests a sophisticated regulatory role for brevinin peptides in managing the immune response. nih.gov

Another study on antioxidant peptides from the brevinin family, designated FW-1 and FW-2, showed they could inhibit the secretion of the pro-inflammatory cytokines TNF-α and Interleukin-6 (IL-6) in mouse skin exposed to UVB radiation. nih.gov

Table 1: Effects of Brevinin-2 Family Peptides on Cytokine Release in Peripheral Blood Mononuclear Cells (PBMs)
PeptideCell ConditionCytokineEffect
Brevinin-2GUConcanavalin A-StimulatedTNF-αReduced Release
UnstimulatedIFN-γReduced Release
B2RP-ERaConcanavalin A-StimulatedTNF-αReduced Release
Control & Concanavalin A-TreatedTGF-βIncreased Secretion
IL-4Increased Secretion
IL-10Increased Secretion

Modulation of Host Defense Systems

This compound and its relatives are integral components of the amphibian host defense system, which is the first line of defense against pathogens. mdpi.com Their modulation of host defenses extends beyond direct antimicrobial action to influencing the host's own immune signaling pathways. nih.govmdpi.com

This compound, along with other brevinins like Brevinin-1E and Brevinin-2GUb, has been shown to activate cellular signaling pathways that are crucial for immune modulation. nih.govmdpi.com These include pathways dependent on cAMP-dependent protein kinase A (PKA) and G-protein-sensitive pathways. nih.govresearchgate.net Such mechanisms are also linked to Ras homolog family member G (RhoG) proteins, which are key players in cellular signaling and immune regulation. nih.govresearchgate.net The ability of these peptides to interact with and activate fundamental signaling cascades underscores their importance as regulators of the host immune defense system. mdpi.com By influencing these pathways, brevinins can help coordinate the complex processes of the innate immune response.

In vivo Immunomodulation Studies (e.g., Caenorhabditis elegans model)

The nematode Caenorhabditis elegans is a valuable in vivo model for studying innate immunity due to its well-characterized and evolutionarily conserved immune pathways. mdpi.comnih.gov While direct studies involving this compound in C. elegans have not been reported, research on other members of the Brevinin-2 family provides compelling evidence of their immunomodulatory capabilities in a living organism.

In a C. elegans model of methicillin-resistant Staphylococcus aureus (MRSA) infection, several peptides from the Brevinin-2 family were screened for their ability to protect the host. mdpi.com Four peptides—Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa—were found to significantly increase the survival rate of the infected nematodes. mdpi.com

This protective effect was linked to the potent activation of the host's innate immune system. mdpi.com Specifically, these Brevinin-2 peptides were shown to activate the DAF-2/DAF-16 signaling pathway, a critical component of the C. elegans immune response. mdpi.com Treatment with the peptides led to the consistent upregulation of the key antimicrobial gene lys-7, which is downstream of this pathway. mdpi.com Brevinin-2ISb was identified as the most effective among the tested peptides, with treated worms showing a survival rate of nearly 80% after 96 hours of infection. mdpi.com These findings demonstrate that Brevinin-2 family peptides can enhance host survival not just by killing pathogens directly, but also by bolstering the host's own innate immune defenses. mdpi.com

Table 2: Immunomodulatory Effects of Brevinin-2 Family Peptides in MRSA-Infected C. elegans
PeptideObserved Effect on HostImmune Pathway ActivatedKey Gene Upregulated
Brevinin-2Increased survival rateDAF-2/DAF-16lys-7
Brevinin-2-OA3Increased survival rateDAF-2/DAF-16lys-7
Brevinin-2ISbSignificantly increased survival rate (~80% at 96h)DAF-2/DAF-16lys-7
Brevinin-2TSaIncreased survival rateDAF-2/DAF-16lys-7

Structure Activity Relationship Sar Studies of Brevinin 2ec and Analogues

Influence of Charge and Hydrophobicity on Biological Activity

The biological activity of Brevinin-2Ec and its analogues is intricately linked to the physicochemical properties of the peptide, primarily its net positive charge and hydrophobicity. These two factors are crucial determinants of the peptide's interaction with microbial and host cell membranes, ultimately dictating its antimicrobial potency and selectivity.

The net positive charge of brevinin peptides is a key factor in their initial interaction with the negatively charged surfaces of bacterial membranes. nih.govnih.gov This electrostatic attraction is the first step in the mechanism of action for many antimicrobial peptides (AMPs), facilitating their accumulation at the bacterial cell surface. The outer leaflet of bacterial membranes is rich in anionic components such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria, providing a strong electrostatic lure for cationic peptides like this compound. scispace.com

Increasing the net positive charge of brevinin analogues generally leads to enhanced antimicrobial activity. nih.govresearchgate.net This is attributed to a more efficient binding to bacterial membranes. However, an excessive increase in positive charge does not always correlate with a linear increase in antimicrobial efficacy and can sometimes lead to increased toxicity towards host cells, thereby reducing selectivity. nih.gov The optimal net positive charge is a delicate balance that maximizes antimicrobial potency while minimizing off-target effects. For instance, studies on brevinin-1 (B586460) analogues have shown that increasing the cationicity can enhance antimicrobial activity, but the distribution of these charges within the peptide sequence is also critical for maintaining selectivity. researchgate.net

The selective toxicity of cationic AMPs towards cancer cells, which also possess a net negative surface charge due to an abundance of O-glycosylated mucins and phosphatidylserine (B164497), is another area of interest. nih.gov This property suggests that this compound and its analogues could be explored for their anticancer potential, with the net positive charge being a crucial parameter for this selective interaction.

Hydrophobicity, the measure of a molecule's aversion to water, is another fundamental parameter governing the lytic activity of this compound. nih.gov Once the peptide is concentrated at the membrane surface via electrostatic interactions, its hydrophobic residues facilitate its insertion into the lipid bilayer. The degree of hydrophobicity directly influences the peptide's ability to disrupt the membrane integrity, leading to pore formation and cell death.

The concept of a hydrophobicity gradient along the peptide backbone is also thought to be important for its function. A gradient allows for a progressive interaction with the membrane, from the surface to the core, which can be crucial for the formation of transmembrane pores or channels. The balance between hydrophobicity and charge is therefore critical in designing brevinin analogues with high therapeutic indices (high antimicrobial activity and low host cell toxicity).

Analogue Net Charge Mean Hydrophobicity (H) Antimicrobial Activity (MIC - µM) Hemolytic Activity (HC50 - µM) Reference
Brevinin-2R+5-S. aureus: 2.5-30 µg/ml, E. coli: 2.5-30 µg/ml>200 µg/ml google.com
BR-C+5Lower than Brevinin-2RDecreased vs. Brevinin-2RNone detected up to 400 µg/ml google.com
BR-D+5Lower than Brevinin-2RDecreased vs. Brevinin-2RNone detected up to 400 µg/ml google.com

Table 1. This interactive table showcases the relationship between charge, hydrophobicity, and biological activity in Brevinin-2R and its analogues. While the net charge is kept constant, a decrease in hydrophobicity in analogues BR-C and BR-D leads to a reduction in antimicrobial activity but also a significant decrease in hemolytic activity, highlighting the crucial balance between these two properties.

Role of Net Positive Charge in Membrane Interaction and Selectivity

Role of Secondary Structure in Functional Efficacy

The biological function of this compound is not solely dependent on its amino acid composition but also on the three-dimensional structure it adopts upon interacting with a membrane environment. The formation of a specific secondary structure is a prerequisite for its lytic activity.

In an aqueous solution, this compound and its analogues typically exist in a random coil conformation. google.com However, upon encountering a membrane-mimicking environment, such as the presence of lipid vesicles or certain solvents like trifluoroethanol (TFE), they undergo a conformational change to form an amphipathic alpha-helix. google.com This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix.

The hydrophobic face of the helix interacts with the nonpolar acyl chains of the membrane lipids, while the hydrophilic, often positively charged, face interacts with the polar head groups of the lipids and the surrounding aqueous environment. This amphipathic nature is crucial for the peptide's ability to align itself at the membrane interface and subsequently insert into the bilayer. Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes and to quantify the helical content of the peptides in different environments. nih.gov

The degree of alpha-helicity has been shown to correlate with the membrane-permeabilizing activity of brevinin peptides. A higher helical content generally leads to more efficient membrane disruption and, consequently, more potent antimicrobial activity. google.com The stable helical structure provides the necessary framework for the peptide to span the membrane or to aggregate and form pores.

The specificity of the peptide's action is also influenced by its helicity. The precise arrangement of hydrophobic and hydrophilic residues in the alpha-helical conformation determines how the peptide interacts with different types of membranes. For instance, the geometry of the helix can influence its preference for the curved surfaces often found in bacterial cells over the flatter membranes of eukaryotic cells. Therefore, modifications that alter the stability or the amphipathic character of the alpha-helix can have profound effects on both the potency and the selectivity of this compound analogues.

Peptide α-Helical Content in 50% TFE Antimicrobial Activity (MIC - µg/ml) Hemolytic Activity Reference
Brevinin-2R43%PotentLow google.com
BR-C (cyclic analogue)Lower than Brevinin-2RReducedNot detected google.com
BR-D (diastereomer)Lower than Brevinin-2RReducedNot detected google.com

Table 2. This interactive table illustrates the correlation between the percentage of alpha-helical structure and the biological activities of Brevinin-2R and its analogues. A reduction in the alpha-helical content is associated with a decrease in both antimicrobial and hemolytic activities, emphasizing the importance of this secondary structure for the peptide's function.

Importance of Amphipathic Alpha-Helical Conformation

Impact of Amino Acid Substitutions and Modifications

Truncation of the peptide, either from the N-terminus or the C-terminus, can also have a significant impact on its activity. Studies on brevinin-2 (B1175259) analogues have shown that the N-terminal region is often crucial for antimicrobial activity, while the C-terminal "Rana-box" motif, a conserved disulfide-bridged heptapeptide (B1575542) loop, can influence hemolytic activity. researchgate.net In some cases, removal of the Rana-box has been shown to reduce hemolytic activity without significantly compromising antimicrobial potency. researchgate.net

The introduction of D-amino acids to create diastereomers is another modification strategy. This can increase the peptide's resistance to proteolytic degradation, a desirable property for therapeutic applications, although it may also alter its secondary structure and biological activity. google.com

Peptide/Analogue Modification Effect on Antimicrobial Activity Effect on Hemolytic Activity Reference
Brevinin-2CEParent PeptideGood antibacterial activityHC50: 25-130 µM researchgate.net
B2CE-N26V5KTruncation and substitutionMost potent, non-toxic analogueReduced researchgate.net
B2CE-N26-N16WA18KG23KIncreased cationicity & hydrophobicityNot improvedIncreased researchgate.net
Brevinin-2GHkParent PeptideModerateModerate nih.gov
Truncated derivatives of BR2GKN-terminal truncationSignificantly improvedIncreased nih.gov
Pro14 substituted BR2GKProline substitution at position 14Reduced- nih.gov

Table 3. This interactive table summarizes the effects of various amino acid substitutions and modifications on the biological activities of Brevinin-2 analogues. These examples demonstrate how targeted changes in the peptide sequence can modulate its antimicrobial and hemolytic properties, providing a basis for the rational design of new peptide-based drugs.

Site-Directed Mutagenesis and Chemical Modification Strategies

Functional Significance of Conserved Motifs

Conserved sequence motifs are short, recurring patterns of amino acids that are presumed to have a biological significance due to their preservation across different but related proteins. uniprot.org In the Brevinin family, the most notable conserved feature is the "Rana box."

The "Rana box" is a highly conserved structural motif found at the C-terminus of most peptides in the brevinin family. nih.gov It consists of a cyclic heptapeptide formed by a disulfide bridge between two cysteine residues, which flank a sequence of four or five amino acids. nih.govnih.gov In this compound, this loop is a defining characteristic. annualreviews.org

The precise contribution of the Rana box to the peptide's function has been a subject of considerable research, with some conflicting findings:

A Role in Potency and Interaction: The cyclic structure of the Rana box provides conformational rigidity to the C-terminus of the peptide. For many brevinin peptides, this structure is considered important for their biological activity. nih.gov The loop contains at least two net positive charges, which may play a significant role in the initial electrostatic interactions between the cationic peptide and the anionic surfaces of bacterial or cancer cell membranes. nih.gov

A Dispensable Motif? Conversely, other studies have challenged the idea that the Rana box is essential for antimicrobial action. Research on analogues of Brevinin-1GHa and Brevinin-2GUb demonstrated that deleting the disulfide bond or even removing the entire Rana box did not eliminate antimicrobial activity and, in some cases, helped to reduce unwanted hemolytic activity. nih.govnih.gov This suggests that for certain brevinins, the primary antimicrobial action resides in the N-terminal α-helical domain, and the Rana box may play a more modulatory role. nih.gov

This evidence indicates that the functional importance of the Rana box may be context-dependent, varying between different members of the brevinin family.

Modifications at the ends of the peptide chain can have profound consequences for the activity and stability of this compound and its analogues.

N-terminal Modifications: The N-terminal region of brevinin-2 peptides is typically responsible for forming an amphipathic α-helix, which is critical for inserting into and disrupting microbial membranes. researchgate.net

Truncation: As noted previously, studies on Brevinin-2GUb showed that the N-terminal 19 residues were sufficient for activity. nih.gov This demonstrates that the N-terminus contains the core functional domain and that it can be modified to create smaller, active peptides.

C-terminal Modifications: The C-terminus of this compound is dominated by the Rana box.

Linearization: The primary modification studied at the C-terminus is the reduction and alkylation of the cysteine residues, which linearizes the Rana box loop. nih.govnih.gov While often done for analytical purposes, this modification has been shown in related brevinins to decrease hemolytic activity, suggesting that the cyclic structure contributes to toxicity against eukaryotic cells. nih.gov

Amidation: Many naturally occurring amphibian peptides, including some brevinins, are C-terminally amidated. This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's net positive charge and often increases its stability and antimicrobial potency.

Synthetic and Biotechnological Approaches to Brevinin 2ec Production and Engineering

Chemical Synthesis Methodologies

Chemical synthesis provides a direct and highly controlled route to producing peptides like Brevinin-2Ec, allowing for precise sequence construction and the incorporation of modifications.

Solid-Phase Peptide Synthesis (SPPS) for this compound and Analogues

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide production and is well-suited for synthesizing this compound and its analogues. bachem.comproteogenix.science This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. powdersystems.com The core principle of SPPS is its cyclical nature, where each cycle consists of deprotecting the N-terminal amino group of the bound peptide and then coupling the next protected amino acid in the sequence. bachem.com

While SPPS is a powerful technique, the synthesis of certain "difficult sequences," often those prone to aggregation, can pose challenges. nih.gov Strategies to overcome this include the use of specialized resins, such as those modified with polyethylene (B3416737) glycol (PEG), and specific coupling reagents that enhance reaction efficiency. nih.gov Once the entire this compound sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). proteogenix.science

Purification and Characterization of Synthetic Peptides

Following cleavage from the resin, the crude synthetic peptide contains the target this compound as well as various by-products from incomplete reactions or side reactions. Therefore, a robust purification step is essential. The most common and effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.com This technique separates the peptide from impurities based on hydrophobicity.

After purification, the identity and purity of the synthetic this compound must be confirmed. This is typically achieved through a combination of analytical techniques:

Mass Spectrometry (MS): This technique is used to verify the molecular weight of the synthesized peptide, confirming that the correct sequence of amino acids has been assembled. nih.govmdpi.com

RP-HPLC Analysis: An analytical RP-HPLC run is performed on the purified sample to assess its purity, ideally showing a single, sharp peak.

Amino Acid Analysis and Sequencing: In some cases, Edman degradation or tandem mass spectrometry (MS/MS) may be used to confirm the precise amino acid sequence of the final product. nih.gov

The combination of these methods ensures that the synthetically produced this compound is of high purity and has the correct primary structure before its use in further studies.

Recombinant Production Systems for Brevinins (general for AMPs)

For large-scale and more economical production of peptides, recombinant DNA technology offers a powerful alternative to chemical synthesis, which can be prohibitively expensive for long peptides. nih.govfrontiersin.org This approach involves introducing the gene encoding the peptide into a host organism that can then produce it in large quantities.

Expression in Heterologous Hosts

The production of antimicrobial peptides (AMPs) like Brevinins is commonly performed in heterologous hosts. Escherichia coli is the most widely used prokaryotic system due to its rapid growth, well-understood genetics, and potential for high-yield protein expression. nih.govjmb.or.kr Yeast species, such as Pichia pastoris and Saccharomyces cerevisiae, are also common eukaryotic hosts. frontiersin.orgresearchgate.net

A critical strategy for expressing AMPs is the use of a fusion protein system. nih.govresearchgate.net Because many AMPs are toxic to bacteria, expressing them directly can kill the host cells. researchgate.netnih.gov To circumvent this, the gene for the AMP is fused to the gene of a larger, carrier protein. This fusion masks the toxicity of the AMP and can also protect it from being degraded by host proteases. nih.gov Several carrier proteins have been used successfully for AMP expression, including:

Thioredoxin (Trx): A small, highly soluble protein that can enhance the expression and solubility of the fused peptide. nih.gov The synthetic gene for Brevinin-2R, a close homologue of this compound, has been successfully expressed in E. coli as a Trx fusion protein. nih.gov

Glutathione-S-Transferase (GST): Another common fusion partner that facilitates purification via affinity chromatography. nih.gov

Once the fusion protein is expressed and purified, the carrier protein must be cleaved off to release the active AMP. This is achieved by engineering a specific protease cleavage site or a chemical cleavage site between the carrier and the peptide. nih.gov

Challenges and Strategies for Efficient Peptide Expression

Despite its advantages, the recombinant production of AMPs is not without challenges. The primary obstacles include:

ChallengeDescription
Host Cell Toxicity The inherent antimicrobial nature of the peptide can be lethal to the prokaryotic host, which has a cellular structure similar to the peptide's target. researchgate.netnih.gov
Proteolytic Degradation As small peptides, AMPs are often susceptible to degradation by proteases within the host cell. researchgate.netresearchgate.net
Low Yield The small size of AMPs means they contribute little to the total protein mass, and expression levels can be low. frontiersin.org
Inclusion Body Formation Overexpressed recombinant proteins in E. coli can accumulate as insoluble, misfolded aggregates known as inclusion bodies, requiring complex refolding procedures. jmb.or.kr

To address these issues, several strategies have been developed to optimize expression:

StrategyDescription
Fusion Partners As described above, fusing the AMP to a carrier protein masks toxicity, prevents degradation, and can increase yield. researchgate.net
Inducible Promoters Using an inducible expression system allows the host cells to grow to a high density before AMP production is switched on (e.g., by adding an inducer like IPTG), thus minimizing the toxic effects on cell growth. nih.gov
Specialized Host Strains Using E. coli strains deficient in certain proteases (like Lon and OmpT proteases in the BL21 strain) can reduce the degradation of the expressed peptide. tandfonline.com
Secretion Systems Engineering the host to secrete the peptide into the periplasm or the culture medium can reduce cytoplasmic toxicity and simplify purification. researchgate.net
Tandem Multimers Expressing multiple copies of the peptide gene in a head-to-tail arrangement can significantly increase the final yield of the target AMP. frontiersin.org

By employing a combination of these strategies, it is possible to achieve efficient and cost-effective production of Brevinins and other AMPs in microbial systems.

Peptide Conjugation and Nanotechnology Applications

Beyond production, the engineering of this compound through conjugation to other molecules or nanomaterials offers a promising avenue for enhancing its properties and developing novel applications. Recent research has demonstrated that functionalizing nanoparticles with peptides can significantly improve the biomolecule's activity. nih.gov

While direct studies on this compound are limited, research on its close analogue, Brevinin-2R, provides significant insight into the potential of this approach. Brevinin-2R has been successfully conjugated to various platforms:

Polymeric Nanoparticles: Brevinin-2R has been conjugated to biodegradable PLA–PEG–PLA (polylactide-polyethylene glycol-polylactide) nanoparticles. researchgate.netsciexplore.ir

Metallic Nanoparticles: Studies have explored the functionalization of gold (Au) and cerium oxide nanoparticles with Brevinin peptides. nih.govnih.gov The goal of such hybrid systems is to create advanced bionanomaterials that combine the properties of the peptide with the unique characteristics of the nanoparticle. nih.gov

Polymers for Gene Delivery: In a different application, Brevinin-2R has been conjugated to the polymer polyethylenimine (PEI). nih.govkogermannlab.com This modification aimed to leverage the cell-penetrating properties of the peptide to enhance the polymer's ability to deliver genetic material into cells. nih.govkogermannlab.com

The conjugation is often achieved using chemical cross-linkers, such as EDC/NHS chemistry (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide), which facilitates the formation of a stable bond between the peptide and the nanoparticle or polymer. nih.gov These peptide-nanoparticle hybrids hold potential for creating more effective therapeutic agents or advanced functional materials. nih.gov

Functionalization of Nanomaterials with Brevinin Peptides (e.g., gold nanoparticles, cerium nano-oxide)

The functionalization of nanomaterials with antimicrobial peptides like those in the brevinin family represents a significant advancement in creating bionanomaterials with enhanced properties. nih.gov This approach leverages the inherent biological activity of the peptide and the unique physicochemical characteristics of the nanoparticle, leading to synergistic effects. The goal is often to improve the stability, delivery, and efficacy of the peptide while minimizing potential toxicity. nih.govrsc.org

Recent research has demonstrated that conjugating brevinin peptides to nanoparticles can significantly boost the antibacterial activity of the biomolecule. nih.gov The resulting functionalized nanostructure is considered a promising candidate for developing advanced antimicrobial materials. nih.gov

Gold Nanoparticles (AuNPs): The decoration of gold nanoparticles with peptides is a strategy explored for various biomedical applications, including antimicrobial action and drug delivery. nih.govrsc.org Tethering antimicrobial peptides to AuNPs can protect the peptides from degradation by enzymes like trypsin, thereby increasing their stability and lifetime. rsc.org This conjugation does not typically impede the peptide's ability to fold into its biologically active conformation. rsc.org While specific studies focusing exclusively on this compound are not detailed in the provided context, the functionalization of AuNPs with a therapeutic peptide (PMI (p12)) and a receptor-targeted peptide (CRGDK) for medicinal effects has been reported, suggesting a viable model for brevinin peptides. nih.gov The creation of a Brevinin-functionalized gold nanostructure is seen as a development of great potential for advanced bionanomaterials. nih.gov

Cerium Nano-oxide (CeO₂-NPs or CNPs): Specific research has been conducted on the functionalization of cerium nano-oxide nanoparticles with Brevinin-2R (B2R), a peptide with high homology to this compound. nih.govresearchgate.netgoogle.com Cerium oxide nanoparticles are noted for their antioxidant properties. researchgate.net In one study, Brevinin-2R was attached to amine-functionalized cerium oxide nanoparticles through a peptide bond. researchgate.net The resulting conjugate (CNP-B2R) was investigated for its antioxidant and cytotoxic properties. researchgate.netresearchgate.net The findings indicated that the CNP-B2R complex exhibited higher cytotoxicity against cancer cell lines (A549) compared to normal cells (HFLF-pI5), highlighting its potential as an anticancer agent. researchgate.netresearchgate.net This research successfully combined the semi-selective anticancer activity of the brevinin peptide with the antioxidant properties of the cerium oxide nanoparticle. researchgate.net

Interactive Table: Research Findings on Brevinin Peptide-Nanomaterial Functionalization

PeptideNanomaterialMethod of FunctionalizationKey FindingsReference
Brevinin-2R (B2R)Cerium Oxide Nanoparticles (CNP)Amine functionalization of CNP followed by peptide attachment via peptide bond.The CNP-B2R conjugate showed enhanced cytotoxicity against A549 cancer cells compared to normal HFLF-pI5 cells. researchgate.netresearchgate.net
Brevinin Family Peptides (General)Gold Nanoparticles (AuNP)Proposed decoration/functionalization of AuNP surfaces with brevinin peptides.Considered a strategy of great importance for developing advanced functional bionanomaterials with antimicrobial properties. nih.gov

Hybrid Systems for Enhanced Delivery or Activity

Hybrid systems, which combine brevinin peptides with other molecules or delivery platforms, are being developed to overcome challenges associated with peptide therapeutics, such as stability and effective delivery. vulcanchem.com These systems aim to enhance the biological activity and targeting capabilities of the peptide.

One prominent example is the creation of a hybrid nano-gene-delivery vector by linking Brevinin-2R to polyethylenimine (PEI), a polymer widely used in gene delivery. researchgate.net The objective of this research was to modify PEI with the Brevinin-2R peptide to improve the efficiency of gene transfection. researchgate.net The peptide was conjugated to the polymer using different chemical methods, including the EDC/NHS protocol. researchgate.net The resulting hybrid polyplexes were characterized by their size, surface charge (zeta potential), and ability to condense plasmid DNA. researchgate.net Transfection experiments on a Neuro2A cell line revealed that the hybrid vector synthesized using the EDC-NHS protocol had the highest transfection efficiency. researchgate.net This study concluded that conjugating a cell-penetrating peptide like Brevinin-2R to polyethylenimine can significantly enhance the polymer's gene transfection ability. researchgate.net

Another approach involves encapsulating brevinin peptides within biodegradable delivery vehicles. google.com These can include microspheres, microcapsules, or nanospheres composed of materials like hyaluronic acid, polyethylene glycol (PEG), or poly(lactic-glycolic) acid (PLGA) polymers. google.commdpi.commdpi.com Such encapsulation can protect the peptide from degradation and allow for controlled release. mdpi.com For instance, PEGylation—the process of attaching PEG to peptides or nanoparticles—is known to increase resistance to enzymatic degradation, prolong blood circulation time, and reduce toxicity. mdpi.com These hybrid systems represent a versatile strategy for improving the therapeutic potential of brevinin peptides.

Interactive Table: Example of a Brevinin-Based Hybrid System

Hybrid System Component 1Hybrid System Component 2Linkage MethodApplicationOutcomeReference
Brevinin-2R (BR-2R)Polyethylenimine (PEI)EDC/NHS protocolGene DeliveryEnhanced transfection efficiency in Neuro2A cells. researchgate.net

Biosynthetic Pathway Elucidation and Engineering (related to natural products, indicating potential for peptide production)

The production of peptides like this compound in their native amphibian hosts occurs through complex biosynthetic pathways. nih.gov Elucidating and engineering these pathways are key goals for synthetic biology, as they offer a sustainable and scalable method for producing these valuable compounds, bypassing the challenges of chemical synthesis or extraction from natural sources. nih.govdtu.dk

Elucidation of Biosynthetic Pathways: Investigating the biogenetic pathways of natural products involves several established techniques. snscourseware.org These methods are crucial for identifying the precursor molecules, intermediates, and enzymes involved in the synthesis of a target compound. snscourseware.org

Tracer Techniques: Labeled compounds (often with radioactive isotopes like hydrogen, carbon, or phosphorus) are introduced into the biological system. snscourseware.org By tracking the label, researchers can trace the path of precursors through the various stages of the biosynthetic pathway. snscourseware.org

Use of Isolated Organs and Tissues: Cell, tissue, or organ cultures grown under controlled conditions can be used for feeding experiments with potential precursors to investigate the site of synthesis. snscourseware.org For example, this method has been used to show that tropane (B1204802) alkaloids are synthesized in the roots of Solanaceae plants. snscourseware.org

Use of Mutant Strains: Microorganisms and fungi with specific gene mutations can be used to identify the function of particular enzymes in a pathway. snscourseware.org If a mutation in a specific gene leads to the accumulation of an intermediate and the absence of the final product, it confirms the role of the corresponding enzyme in that step. nih.gov

Engineering Biosynthetic Pathways: Once a pathway is understood, it can be engineered or reconstructed in a microbial host like Escherichia coli or yeast (Saccharomyces cerevisiae) for industrial production. nih.govdtu.dk This involves assembling the necessary genes, which may come from different organisms, into an engineered host. nih.govdtu.dk

A relevant example is the successful engineering of a biosynthetic pathway in E. coli to produce (+)-brevianamides A and B, complex indole (B1671886) alkaloids. nih.govbiorxiv.org This project involved designing a pathway with six enzymes sourced from different kingdoms of life, including a cyclodipeptide synthase, an oxidase, a prenyltransferase, and a monooxygenase. nih.gov The engineered E. coli strain was able to produce a key precursor, which was then converted to the final products. nih.govbiorxiv.org This work demonstrates the power of combining synthetic biology, biocatalysis, and chemistry to produce complex natural products in a microbial host. nih.gov Such approaches hold significant potential for the future production of peptides like this compound, allowing for modifications to improve activity and yield. researchgate.net

Table: Mentioned Compounds

Pre Clinical Investigations and Translational Research Potential

Development of Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. nih.gov Brevinin-2Ec, as an antimicrobial peptide (AMP), represents a promising alternative to conventional antibiotics due to its distinct mechanism of action. nih.govmdpi.com

Addressing Multi-Drug Resistant (MDR) Pathogens

This compound has demonstrated significant in vitro activity against a variety of multi-drug resistant (MDR) bacteria. nih.govnih.gov Members of the Brevinin-2 (B1175259) family, to which this compound belongs, have shown efficacy against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The antimicrobial action of this compound is often rapid and involves the disruption of the bacterial cell membrane. nih.gov This mechanism, which involves pore formation and increased membrane permeability, differs from that of many conventional antibiotics, making it a promising candidate for combating resistant strains. nih.gov

Studies have explored the synergistic effects of Brevinin-2CE, a related peptide, with conventional antibiotics against clinical isolates of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and MRSA. The results indicated that such combinations often lead to synergistic effects, suggesting that this compound could be used to enhance the efficacy of existing antibiotic regimens. nih.gov The primary mechanism behind this synergy is thought to be the peptide's ability to permeabilize the bacterial membrane, thereby facilitating the entry of other antibiotic compounds. nih.gov

The broad-spectrum activity of the Brevinin-2 family extends to both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.govijcmas.com This wide range of activity, coupled with its efficacy against MDR strains, positions this compound as a strong candidate for further development in the fight against antibiotic resistance. nih.govnih.gov

Table 1: Antimicrobial Activity of Brevinin-2 Family Peptides

Peptide Family Target Pathogens Key Findings
Brevinin-2 Multi-drug resistant bacteria, including MRSA and ESBL-producing E. coli Demonstrates synergistic effects with conventional antibiotics. nih.gov
Brevinin-2 Gram-positive and Gram-negative bacteria, fungi Exhibits broad-spectrum antimicrobial activity. nih.govijcmas.com
Brevinin-2 E. coli, S. aureus, C. albicans Shows potent growth-inhibitory activity. researchgate.net

Beyond Conventional Antibiotics: New Therapeutic Paradigms

Antimicrobial peptides like this compound offer a different therapeutic approach compared to traditional antibiotics. nih.govmdpi.com Their primary mode of action often involves direct interaction with and disruption of the microbial cell membrane, a mechanism that is less likely to induce resistance compared to the specific molecular targets of many conventional drugs. nih.govmdpi.com This membrane-targeting action makes it energetically costly for bacteria to develop resistance through mutation. nih.gov

The development of novel therapeutic strategies involving AMPs is an active area of research. This includes the functionalization of nanostructures with peptides from the Brevinin family to enhance their antimicrobial activity. nih.gov Such approaches aim to create advanced bionanomaterials with improved antimicrobial properties. nih.gov The unique mechanisms of AMPs, which can include immunomodulatory effects in addition to direct microbial killing, open up new avenues for treating infections. mdpi.com

Prospects as Antineoplastic Therapeutics

The potential of Brevinin-family peptides extends beyond their antimicrobial properties to the realm of oncology. nih.gov Several studies have investigated the anticancer activities of these peptides, revealing their ability to selectively target and kill cancer cells. nih.govbenthamscience.com

In vivo Pre-clinical Models for Cancer Therapy Studies (e.g., C. elegans)

The nematode Caenorhabditis elegans has emerged as a valuable in vivo model for pre-clinical research, including studies on cancer and drug discovery. invivobiosystems.commdpi.comnih.gov Its genetic tractability, short lifespan, and conserved cellular pathways make it a suitable system for investigating the fundamental mechanisms of tumorigenesis and the effects of potential therapeutic agents. invivobiosystems.commdpi.com Many genes and pathways involved in human cancer, such as those related to apoptosis and cell cycle control, are conserved in C. elegans. invivobiosystems.comnih.gov

While direct studies using this compound in C. elegans for cancer therapy are not extensively documented in the provided search results, the model organism is widely used to study pathways relevant to cancer. For instance, research in C. elegans has been instrumental in understanding the DAF-2/DAF-16 pathway, which is analogous to the insulin (B600854)/IGF-1 signaling pathway in humans and plays a role in both aging and cancer. mdpi.com The use of C. elegans in high-throughput screening for anti-infective compounds has also been established, demonstrating its utility in preclinical drug discovery. nih.gov This suggests that C. elegans could be a valuable tool for future in vivo studies on the anticancer effects of this compound, allowing for the rapid assessment of its impact on tumor-related pathways in a whole-organism context.

Mechanisms of Selective Cancer Cell Targeting

A key feature of some Brevinin peptides is their ability to preferentially interact with and kill cancer cells over normal cells. nih.govnih.gov This selectivity is attributed to differences in the composition and properties of cancer cell membranes compared to their non-malignant counterparts. nih.govgoogle.com

Cancer cell membranes often exhibit a higher negative charge on their outer surface. This is due to an increased presence of anionic molecules such as O-glycosylated mucins and phosphatidylserine (B164497). nih.govgoogle.com The cationic nature of Brevinin peptides facilitates an electrostatic attraction to these negatively charged cancer cell membranes. nih.govscispace.com This initial interaction is a crucial step in their cytotoxic mechanism.

Furthermore, many cancer cells have an increased membrane surface area due to a higher number of microvilli, which can also contribute to the preferential binding of these peptides. nih.gov Following binding, the peptides can disrupt the membrane, leading to increased permeability and ultimately cell death. nih.gov This membranolytic mechanism is a common theme among the anticancer activities of Brevinin peptides. benthamscience.com For example, Brevinin-2R, a peptide with strong homology to this compound, has been shown to induce cell death through a pathway involving the lysosomal-mitochondrial axis. nih.govnih.gov

Table 2: Proposed Mechanisms of Selective Cancer Cell Targeting by Brevinin Peptides

Mechanism Description
Electrostatic Interaction Cationic peptides are attracted to the negatively charged outer surface of cancer cell membranes. nih.govgoogle.com
Increased Membrane Surface Area Higher number of microvilli on cancer cells provides more binding sites for the peptides. nih.gov
Membrane Disruption Peptides insert into the cancer cell membrane, increasing its permeability and leading to cell death. nih.govbenthamscience.com
Induction of Apoptosis/Necrosis Some Brevinin peptides can trigger programmed cell death pathways in tumor cells. mdpi.com

Potential in Metabolic Disease Research

Emerging evidence suggests that this compound and related peptides may have roles in metabolic regulation, particularly in insulin secretion. nih.govnih.gov Skin secretions from the frog Rana saharica have been found to contain this compound, which, along with other peptides, demonstrated novel insulin-releasing activity. nih.gov

In studies using the glucose-responsive BRIN-BD11 cell line, this compound was identified as one of the peptides responsible for stimulating insulin release. nih.gov This insulinotropic action suggests a potential therapeutic application for type 2 diabetes. Further research into related peptides, such as Brevinin-2-related peptide (B2RP), has shown that they can stimulate insulin secretion from clonal beta-cells and improve glucose tolerance in mice with diet-induced obesity and insulin resistance. nih.gov

While the direct investigation of this compound in the context of broader metabolic syndrome is still in its early stages, these findings point towards a promising new area of research. Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. www.nhs.uk The potential of this compound to modulate insulin secretion could have significant implications for managing this complex disorder. Further research is needed to fully elucidate the mechanisms by which this compound influences metabolic pathways and to explore its therapeutic potential for metabolic diseases. unl.ptfrontiersin.org

Further Exploration of Insulinotropic Mechanisms

This compound is a member of the brevinin family of antimicrobial peptides that has demonstrated notable insulin-releasing activity in pre-clinical studies. bioscientifica.comnih.gov Investigations using the glucose-responsive BRIN-BD11 clonal pancreatic β-cell line have been pivotal in characterizing this effect. In these in-vitro models, this compound was identified as one of several potent insulinotropic peptides isolated from the skin secretions of the frog Rana saharica. bioscientifica.comnih.gov

The peptide stimulates insulin release significantly in a dose-dependent manner. bioscientifica.com Initial mechanistic studies on related peptides from the same frog secretions, such as esculentins, suggest that the insulinotropic action may involve G-protein sensitive pathways. bioscientifica.comnih.gov Specifically, the stimulatory effects of these peptides were counteracted in cells pre-treated with pertussis toxin, which is known to inactivate certain G-proteins. bioscientifica.com This points towards a mechanism that is, at least in part, dependent on the activation of G-protein coupled receptors on the pancreatic β-cells, a common pathway for many physiological insulin secretagogues. bioscientifica.com

Further research into the brevinin family suggests a distinction between their antimicrobial properties and their ability to stimulate insulin secretion. researchgate.net While the C-terminal cyclic domain is often important for antimicrobial action in some peptide families, it may not be essential for the insulinotropic effects of brevinin-2 peptides. researchgate.net The exploration of brevinin peptides and their synthetic analogues continues to be a promising area for identifying novel insulin secretagogues. bioscientifica.comnih.gov

Table 1: Insulin-Releasing Activity of this compound and Associated Peptides in BRIN-BD11 Cells This table summarizes the observed effects of peptides isolated from Rana saharica on insulin secretion in a pre-clinical cell line model.

Peptide Molecular Mass (Da) Observed Effect on Insulin Release
This compound 3519.3 Significant stimulation (1.3- to 3.5-fold increase)
Brevinin-1E 2676.9 Significant stimulation (1.3- to 3.5-fold increase)
Esculentin-1 4920.4 Significant stimulation (2- to 8-fold increase)
Esculentin-1B 4801.2 Significant stimulation (2- to 8-fold increase)

Data sourced from studies on BRIN-BD11 cells. bioscientifica.comnih.gov

Role in Glucose Homeostasis Models (pre-clinical stage)

The potential for brevinin peptides to influence systemic glucose regulation has been investigated in pre-clinical animal models of metabolic disease. While direct in-vivo studies focusing exclusively on this compound are limited, research on closely related analogues provides strong evidence for the family's role in glucose homeostasis.

A key study utilized a synthetic analogue of a brevinin-2-related peptide (B2RP), designated [D4K]B2RP, which was engineered for increased cationicity. nih.gov This analogue was administered to mice that had been fed a high-fat diet to induce obesity and insulin resistance, a common pre-clinical model for type 2 diabetes. nih.gov The results were significant: the administration of [D4K]B2RP markedly enhanced insulin release in these animals following a glucose challenge. nih.gov Consequently, this led to an improved glucose tolerance, demonstrating the peptide's ability to effectively lower blood glucose levels in an insulin-resistant state. nih.gov

Table 2: Effects of a Brevinin Analogue on Glucose Homeostasis in a High-Fat Diet Mouse Model This table outlines the pre-clinical in-vivo effects of a modified brevinin peptide.

Peptide Analogue Animal Model Key Outcome Implication for Glucose Homeostasis
[D4K]B2RP High-fat diet-induced obese and insulin-resistant mice Significantly enhanced insulin release post-glucose load Improved glucose tolerance and reduction of hyperglycemia
[D4K]B2RP High-fat diet-induced obese and insulin-resistant mice Significantly improved glucose tolerance over a 60-minute period Potential for development as an anti-diabetic agent

Data based on a study with the brevinin-2-related peptide analogue [D4K]B2RP. nih.gov

Applications in Immunotherapy and Host Defense Enhancement

This compound is fundamentally a host-defense peptide, an integral part of the innate immune system of amphibians. uc.ptimrpress.com These peptides provide a first line of defense against a wide array of pathogens, including bacteria and fungi, in the frog's natural environment. uc.ptimrpress.com The primary mechanism of action for many of these antimicrobial peptides (AMPs) involves the disruption of microbial cell membranes, a process that is less likely to induce resistance compared to conventional antibiotics. uc.ptmdpi.com

The immunomodulatory potential of the brevinin family extends beyond direct antimicrobial activity, opening avenues for their use in immunotherapy. nih.govfrontiersin.org Certain brevinin peptides have been shown to influence the release of cytokines, which are key signaling molecules in the immune response. nih.gov For instance, Brevinin-2R has been observed to up-regulate the expression of pro-inflammatory cytokines like IL-1β and IL-8 in human lung epithelial cells. researchgate.net This ability to modulate immune cell activity suggests that brevinins could be used to enhance the host's immune response to an infection. frontiersin.orgplos.org

By stimulating inflammatory processes and recruiting immune cells, these peptides could help clear infections, particularly those caused by antibiotic-resistant bacteria. imrpress.comfrontiersin.org The development of peptide-based immunotherapies is a growing field, and host-defense peptides like this compound represent a rich source of lead compounds for designing agents that can either directly kill pathogens or augment the host's own defense mechanisms. eurekaselect.commdpi.com

Design of Peptide-Based Therapeutics: Considerations for Future Development

The translation of naturally occurring peptides like this compound into clinical therapeutics requires careful design and optimization through structure-activity relationship (SAR) studies. researchgate.net The primary goal is to create analogues that maximize therapeutic efficacy (e.g., insulinotropic or antimicrobial activity) while minimizing undesirable effects, such as toxicity to host cells (hemolytic activity). eurekaselect.commdpi.com

Several key structural parameters are manipulated during the design of peptide-based therapeutics: researchgate.net

Net Charge: Increasing the net positive charge of a peptide generally enhances its antimicrobial activity by promoting interaction with negatively charged bacterial membranes. However, an excessively high charge can also increase toxicity. The design of the [D4K]B2RP analogue, where a neutral aspartic acid was replaced with a positive lysine (B10760008), successfully enhanced insulin-releasing potency without a corresponding increase in toxicity. nih.gov

Hydrophobicity: The hydrophobic nature of the peptide is crucial for its ability to insert into and disrupt lipid membranes. This parameter must be finely tuned, as excessive hydrophobicity can lead to non-specific interactions and higher hemolytic activity. researchgate.net

Amphipathicity and Helicity: The tendency to form an amphipathic α-helix in a membrane environment is a hallmark of many brevinins. uc.pt This structure, with distinct hydrophobic and hydrophilic faces, is critical for membrane permeabilization. Design strategies often focus on stabilizing this helical conformation to improve potency. researchgate.net

Modifications such as amino acid substitutions and truncations are common strategies. nih.govmdpi.com For example, creating linear analogues of peptides that naturally contain a disulfide-bridged loop can sometimes reduce hemolytic activity while retaining the desired biological function. nih.gov The development of novel brevinin analogues with an improved therapeutic index is an active area of research, holding promise for new treatments for metabolic and infectious diseases. uc.ptmdpi.com

Table 3: Key Considerations in the Design of Brevinin-Based Therapeutics This table summarizes crucial parameters and strategies for optimizing brevinin peptides for therapeutic use.

Structural Parameter Role in Biological Activity Design Strategy Example Desired Outcome
Net Positive Charge Mediates initial binding to negatively charged microbial or target cell membranes. Substitution of neutral/acidic amino acids with basic ones (e.g., Lys, Arg). Enhanced potency and target selectivity. nih.gov
Hydrophobicity Drives peptide insertion into the lipid bilayer of membranes. Balancing hydrophobic and hydrophilic residues. Optimal membrane disruption with minimal non-specific toxicity. researchgate.net
α-Helicity Formation of an amphipathic α-helix is often required for pore formation or membrane destabilization. Introduction of helix-promoting residues. Increased peptide stability and activity at the target membrane. uc.pt

| C-terminal Structure | The "Rana box" disulfide loop is common in brevinins and can influence activity and stability. | Creation of linear analogues by removing cysteine residues. | Reduced hemolytic activity while potentially preserving other biological functions. nih.gov |


Future Research Directions and Unanswered Questions

Elucidation of Broader Biological Activities and Targets

While primarily recognized for its antimicrobial properties, Brevinin-2Ec and its related peptides have shown a spectrum of other biological effects that warrant further investigation. researchgate.netnih.gov Future research should focus on systematically characterizing these broader activities.

Key areas for exploration include:

Antiviral and Anticancer Potential: Some members of the brevinin family have demonstrated antiviral and anticancer activities. nih.govnih.gov It remains to be determined if this compound shares these properties and, if so, to identify the specific viral and cancer cell targets.

Insulin-Releasing Activity: this compound has been shown to stimulate insulin (B600854) release in vitro from pancreatic beta cells, suggesting a potential role in diabetes management. researchgate.netresearchgate.netnih.govjppcm.org Further studies are needed to elucidate the precise mechanism of this insulinotropic effect and to evaluate its efficacy and safety in in vivo models of diabetes. researchgate.netnih.gov

Immunomodulatory Effects: The interaction of this compound with the immune system is a critical area for future research. Investigating its effects on various immune cells, such as T-cells and dendritic cells, and its influence on cytokine production could reveal its potential as an immunomodulatory agent. nih.gov

Wound Healing Properties: The skin secretions of frogs, rich in peptides like brevinins, have been observed to have wound-healing capabilities. nih.govijcmas.com Direct investigation into the role of this compound in promoting cell migration, proliferation, and tissue regeneration is a logical next step.

Comprehensive Molecular and Cellular Mechanism Mapping

A detailed understanding of how this compound exerts its effects at the molecular and cellular level is crucial for its development as a therapeutic agent. While it is generally accepted that many antimicrobial peptides act by disrupting cell membranes, the specific pathways and intracellular targets of this compound are not fully mapped out. nih.govencyclopedia.pub

Future research should aim to:

Define Membrane Interaction Dynamics: Utilize advanced biophysical techniques to visualize and characterize the interaction of this compound with bacterial and mammalian cell membranes. This will help to understand the basis of its selective toxicity.

Identify Intracellular Targets: Investigate whether this compound has intracellular targets beyond the cell membrane. encyclopedia.pub Studies should explore its potential to interfere with essential cellular processes such as DNA replication, protein synthesis, or enzymatic activity. encyclopedia.pub

Elucidate Signaling Pathways: For its non-antimicrobial activities, such as insulin release, it is important to identify the specific signaling pathways that are activated. nih.gov For instance, the proposed involvement of cyclic AMP-protein kinase A- and C-dependent G-protein sensitive pathways in its insulinotropic effect requires further validation. nih.gov

Single-Cell Synaptome Mapping: Recent advances in techniques like single-cell synaptome mapping could be adapted to provide a comprehensive molecular profile of individual synapses and cellular interactions in response to this compound, offering unprecedented detail into its mechanism of action. frontiersin.org

Optimization of Peptide Design for Enhanced Efficacy and Selectivity

While natural this compound possesses valuable biological activities, its therapeutic potential may be limited by factors such as hemolytic activity (the ability to rupture red blood cells). nih.gov Therefore, a significant area of future research lies in the rational design and synthesis of this compound analogs with improved properties.

Strategies for optimization include:

Amino Acid Substitution: Systematically replacing specific amino acids in the this compound sequence can help to identify key residues responsible for its activity and toxicity. researchgate.net For example, modifying the hydrophobicity and charge of the peptide can enhance its therapeutic index. researchgate.net

Truncation and Hybridization: Creating shorter versions (truncates) of this compound or combining its structural motifs with those of other peptides can lead to novel molecules with enhanced potency and reduced side effects. nih.gov

Chemical Modifications: Introducing chemical modifications, such as PEGylation, can improve the stability, solubility, and pharmacokinetic profile of the peptide, while potentially reducing its toxicity. nih.gov

Computational Design: Utilizing in silico modeling and prediction tools can accelerate the design of new peptide analogs with desired characteristics, reducing the time and cost of experimental screening. encyclopedia.pubnih.gov

Integration with Advanced Drug Delivery Systems

The effective delivery of peptide-based drugs like this compound to the target site is a major challenge. Developing advanced drug delivery systems is crucial to protect the peptide from degradation, improve its bioavailability, and ensure its controlled release. mdpi.comimpactfactor.org

Future research in this area should focus on:

Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from enzymatic degradation in the bloodstream and facilitate its targeted delivery to infected tissues or tumors. mdpi.commdpi.comtataelxsi.comsyvento.com

Hydrogel Formulations: Incorporating this compound into biocompatible hydrogels can provide a sustained-release depot for localized applications, such as in wound healing or for treating topical infections. mdpi.commdpi.com

Smart Delivery Systems: Designing "smart" delivery systems that release this compound in response to specific stimuli at the site of infection or disease (e.g., changes in pH or the presence of bacterial enzymes) would represent a significant advancement in targeted therapy. impactfactor.org

Implantable Devices: For long-term therapeutic needs, the integration of this compound into implantable devices that offer controlled and sustained release could be explored. tataelxsi.com

Systems Biology and Omics Approaches in this compound Research

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target analyses and adopt a systems-level perspective. frontiersin.orgfrontiersin.org The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular and organismal response to this peptide. frontiersin.orgfrontiersin.orgroutledge.comnih.gov

Key applications of these approaches include:

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells treated with this compound can reveal the full range of cellular pathways and networks affected by the peptide. nih.gov

Metabolomic Analysis: Studying the metabolic changes induced by this compound can provide insights into its impact on cellular metabolism and identify potential biomarkers of its activity. frontiersin.org

Integrative Multi-Omics Analysis: Combining data from different omics platforms will allow for the construction of detailed models of this compound's mechanism of action and its effects on the host. frontiersin.orgroutledge.cominstitut-curie.org

Computational Modeling: The vast datasets generated by omics technologies will require sophisticated computational and bioinformatics tools for analysis and interpretation, ultimately leading to a more predictive understanding of this compound's therapeutic potential. frontiersin.orgfrontiersin.org

Comparative Genomics and Proteomics of Amphibian Peptide Secretions

This compound is just one of a vast arsenal (B13267) of bioactive peptides found in the skin secretions of amphibians. researchgate.net A broader, comparative approach to studying these secretions can provide valuable context for understanding the structure, function, and evolution of this compound and can lead to the discovery of new therapeutic leads. mdpi.com

Future research in this area should involve:

Peptidomic and Genomic Analysis of Related Frog Species: Characterizing the full peptide repertoire (peptidome) and the underlying genes from different frog species, particularly within the Rana and Pelophylax genera, can reveal the diversity of the brevinin family and identify novel members with unique properties. ijcmas.commdpi.com

Evolutionary and Phylogenetic Studies: Comparing the sequences and structures of brevinin peptides from different species can provide insights into their evolutionary history and the selective pressures that have shaped their diverse functions. nih.gov

Discovery of Novel Peptide Families: Comprehensive screening of amphibian skin secretions is likely to uncover entirely new families of bioactive peptides with novel mechanisms of action and therapeutic potential. ijcmas.com

By systematically addressing these future research directions and unanswered questions, the scientific community can unlock the full therapeutic potential of this compound and other related amphibian-derived peptides, paving the way for the development of a new generation of drugs to combat a wide range of diseases.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50 values. Report 95% confidence intervals and apply ANOVA with post-hoc tests for multi-group comparisons. Include power analysis to justify sample sizes in preclinical models .

Q. How should researchers contextualize conflicting cytotoxicity data in this compound publications?

  • Methodological Answer : Perform comparative cytotoxicity assays across cell lines (e.g., cancerous vs. primary cells) under identical conditions. Use transcriptomic profiling (RNA-seq) to identify cell-specific resistance mechanisms. Discuss limitations in original studies, such as incomplete membrane lipid composition data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.